molecular formula C9H19N B1214899 Methylconiine CAS No. 35305-13-6

Methylconiine

Cat. No. B1214899
CAS RN: 35305-13-6
M. Wt: 141.25 g/mol
InChI Key: CUBHREGSQFAWDJ-VIFPVBQESA-N
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Description

Methylconiine is a chemical compound with the molecular formula C9H19N . It is also known as 1-Methyl-2-propylpiperidine . It is an alkaloid known to be present in a diversity of plants .


Synthesis Analysis

Methylconiine was first synthesized from coniine and its formula was determined by von Planta and Kekulé . The biosynthesis of coniine, a closely related alkaloid, commences by carbon backbone formation from butyryl-CoA and two malonyl-CoA building blocks catalyzed by polyketide synthase. A transamination reaction incorporates nitrogen from L-alanine and non-enzymatic cyclization leads to γ-coniceine, the first hemlock alkaloid in the pathway. Ultimately, reduction of γ-coniceine to coniine is facilitated by NADPH-dependent γ-coniceine reductase .


Molecular Structure Analysis

The molecular structure of Methylconiine consists of 9 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . The average mass is 141.254 Da and the mono-isotopic mass is 141.151749 Da .


Chemical Reactions Analysis

While specific chemical reactions involving Methylconiine are not detailed in the search results, it is known that the compound is derived from coniine through a series of reactions .


Physical And Chemical Properties Analysis

Methylconiine has a molecular weight of 141.25 g/mol . The predicted melting and boiling points are -6.2 °C and 177.6 °C, respectively .

Scientific Research Applications

Neurological Research and Applications

  • Spinal Cord Injury Treatment : A study by Young & Bracken (1990) reported significant benefits of high-dosage methylprednisolone, a related compound, in improving neurologic recovery in spinal cord injuries. This finding challenges the previous belief that severely injured patients with no motor or sensory function below the lesion cannot recover.

  • Neuromuscular Research : Bowman & Sanghvi (1963) studied the actions of hemlock alkaloids, including N-methylconiine, on various animal models. They found that these alkaloids blocked spinal reflexes by acting on the spinal cord, and also affected autonomically innervated structures and skeletal muscle Bowman & Sanghvi, 1963.

  • Toxicology and Pharmacology : Lee et al. (2013) researched the potencies and toxicities of γ-coniceine and N-methylconiine enantiomers, providing insights into their relative strengths and toxic effects. This study is important for understanding the biological activity of these compounds Lee et al., 2013.

Neuropharmacological Studies

  • Nicotinic Receptor Antagonism : Alkondon et al. (1992) examined the effects of methyllycaconitine, a compound similar to methylconiine, on neuronal nicotinic receptors. Their findings are crucial for understanding how these alkaloids interact with brain receptors and influence neurophysiological processes Alkondon et al., 1992.

Future Directions

While specific future directions for research on Methylconiine are not detailed in the search results, there has been renewed interest in coniine’s medical uses particularly for pain relief without an addictive side effect . This could potentially open up new avenues for research on Methylconiine and related compounds.

properties

IUPAC Name

(2S)-1-methyl-2-propylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-3-6-9-7-4-5-8-10(9)2/h9H,3-8H2,1-2H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBHREGSQFAWDJ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CCCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10896911
Record name (2S)-1-Methyl-2-propylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10896911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylconiine

CAS RN

35305-13-6
Record name (2S)-1-Methyl-2-propylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35305-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylconiine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035305136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-1-Methyl-2-propylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10896911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLCONIINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KO6UG4YXE1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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